![molecular formula C8H4BrF3O2 B172936 4-Bromo-3-(trifluoromethoxy)benzaldehyde CAS No. 1221716-04-6](/img/structure/B172936.png)
4-Bromo-3-(trifluoromethoxy)benzaldehyde
Overview
Description
4-Bromo-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It has a CAS Number of 1221716-04-6 and a molecular weight of 269.02 . It is a liquid in physical form .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is C8H4BrF3O2 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
4-Bromo-3-(trifluoromethoxy)benzaldehyde is a liquid . Its boiling point is predicted to be 245.6±40.0 °C, and its density is predicted to be 1.706±0.06 g/cm3 .Scientific Research Applications
- Application : 4-Bromo-3-(trifluoromethoxy)benzaldehyde serves as a valuable arylating agent in the direct functionalization of heteroarenes (such as 5-membered ring heteroarenes) using palladium catalysts. These reactions yield arylated heteroarenes with high efficiency and low environmental impact .
- Examples : It can be employed as a building block for constructing more complex molecules or as a starting material for various transformations .
- Examples : Sonidegib (an anticancer agent), Lumacaftor (used for treating Mucoviscidose), and Difamilast (a topical PDE4 inhibitor for atopic dermatitis) contain similar motifs .
Palladium-Catalyzed Direct Arylations
Chemical Synthesis
Drug Development
Resveratrol Derivatives
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGOZHICCQUYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634493 | |
Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
CAS RN |
1221716-04-6 | |
Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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